
methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate is a chemical compound with a complex structure that includes a benzodiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate typically involves the reaction of 4-chloro-3-oxobutanoic acid with 2,3-dihydro-1H-1,3-benzodiazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions
Methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound. Substitution reactions could result in a variety of derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as its role in a biochemical assay or its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile
- 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanamide
Uniqueness
Methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate is unique due to its specific functional groups and the presence of the benzodiazole ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
属性
分子式 |
C12H11ClN2O3 |
|---|---|
分子量 |
266.68 g/mol |
IUPAC 名称 |
methyl (E)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-12(17)10(9(16)6-13)11-14-7-4-2-3-5-8(7)15-11/h2-5,16H,6H2,1H3,(H,14,15)/b10-9+ |
InChI 键 |
MWCAOEHFGSQZCU-MDZDMXLPSA-N |
手性 SMILES |
COC(=O)/C(=C(\CCl)/O)/C1=NC2=CC=CC=C2N1 |
规范 SMILES |
COC(=O)C(=C(CCl)O)C1=NC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)
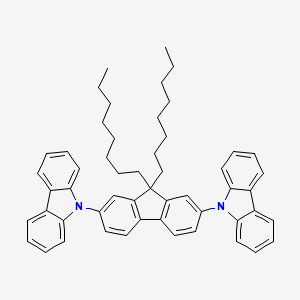
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)
![Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13083330.png)
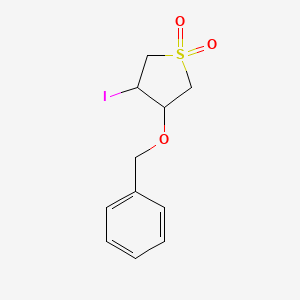
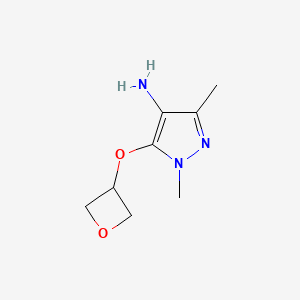
![Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B13083338.png)
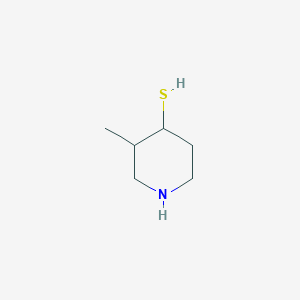
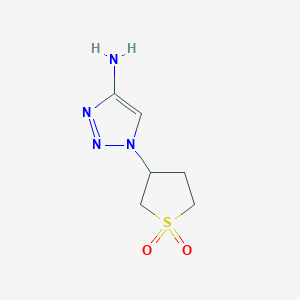
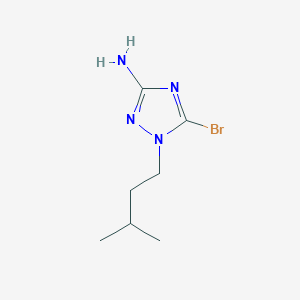
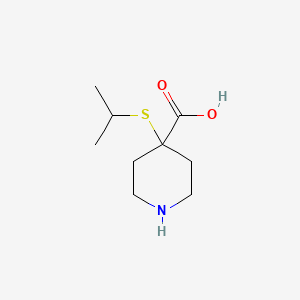
![[3-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B13083369.png)
